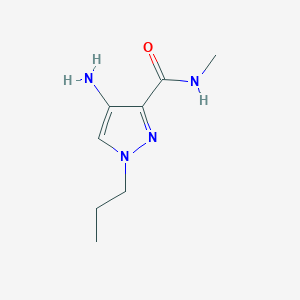
4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a multi-substituted pyrazolecarboxamide and a member of the pyrazole family. This compound is known for its role as an intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments, such as inert atmospheres and room temperature storage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like chloroform, ethyl acetate, and methanol for purification .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives.
Biology: It serves as a building block for compounds that interact with biological targets.
Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, sildenafil increases blood flow to the penis, helping to achieve and maintain an erection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide hydrochloride: This compound is similar in structure but includes a hydrochloride group.
4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: This compound has a similar pyrazole ring structure with different substituents.
Uniqueness
4-Amino-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substituents and its role as a key intermediate in the synthesis of sildenafil. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-amino-N-methyl-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-12-5-6(9)7(11-12)8(13)10-2/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJQTZBDKQDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
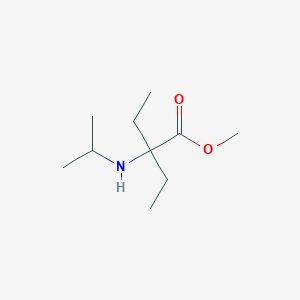
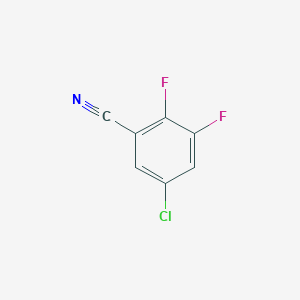
![3-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2753461.png)
![N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2753465.png)
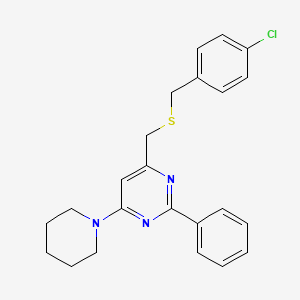
![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)
![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)
![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2753475.png)
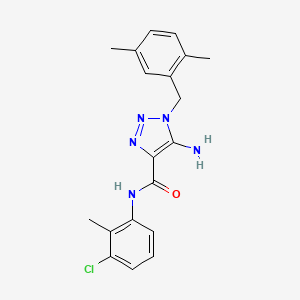
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)
